molecular formula C23H24N4O6 B13399264 [(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate

[(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate

Cat. No.: B13399264
M. Wt: 452.5 g/mol
InChI Key: JBPUGFODGPKTDW-UHFFFAOYSA-N
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Description

Merimepodib, also known as VX-497, is a drug that acts as an inhibitor of the enzyme inosine monophosphate dehydrogenase. This enzyme is essential for the synthesis of nucleotide bases containing guanine, which are necessary for DNA and RNA synthesis. By inhibiting this enzyme, Merimepodib exhibits antiviral and immunosuppressive effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Merimepodib involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

  • Formation of the oxolan-3-yl core.
  • Introduction of the methoxy and oxazolyl groups.
  • Coupling with the phenylcarbamoylamino group.

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of Merimepodib follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Merimepodib undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to more oxidized states.

    Reduction: Reduction of specific functional groups to achieve the desired chemical structure.

    Substitution: Replacement of one functional group with another to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield the final compound, Merimepodib. These intermediates are characterized and purified to ensure the quality of the final product .

Scientific Research Applications

Mechanism of Action

Merimepodib exerts its effects by inhibiting the enzyme inosine monophosphate dehydrogenase. This inhibition leads to a reduction in intracellular guanosine triphosphate, a molecule required for DNA and RNA synthesis. By reducing the availability of this molecule, Merimepodib effectively suppresses viral replication and modulates the immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Merimepodib

Merimepodib is unique in its specific inhibition of inosine monophosphate dehydrogenase, which directly impacts nucleotide synthesis. This mechanism distinguishes it from other antiviral drugs that target different stages of viral replication or immune modulation .

Properties

IUPAC Name

oxolan-3-yl N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O6/c1-30-20-10-17(5-6-19(20)21-12-24-14-32-21)27-22(28)26-16-4-2-3-15(9-16)11-25-23(29)33-18-7-8-31-13-18/h2-6,9-10,12,14,18H,7-8,11,13H2,1H3,(H,25,29)(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPUGFODGPKTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)OC3CCOC3)C4=CN=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870210
Record name Oxolan-3-yl {[3-({[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoyl}amino)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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